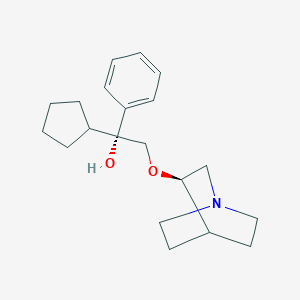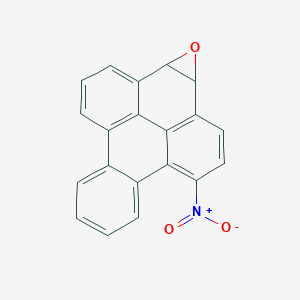
4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene, also known as benzo(e)pyrene-4,5-oxide (B[e]P-4,5-oxide), is a highly reactive metabolite of benzo(e)pyrene (B[e]P), which is a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke, charbroiled foods, and air pollution. B[e]P-4,5-oxide has been identified as a potent mutagen and carcinogen, and its role in the development of cancer has been extensively studied.
Wirkmechanismus
B[e]P-4,5-oxide exerts its carcinogenic effects by binding covalently to DNA, forming bulky adducts that can interfere with DNA replication and transcription. The adducts can also induce DNA damage and trigger the DNA repair machinery, leading to mutations and chromosomal aberrations. B[e]P-4,5-oxide can also activate various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-κB (NF-κB) pathway, which can promote cell proliferation, inhibit apoptosis, and induce inflammation.
Biochemische Und Physiologische Effekte
B[e]P-4,5-oxide has been shown to induce a wide range of biochemical and physiological effects. It can induce oxidative stress and inflammation, leading to tissue damage and dysfunction. B[e]P-4,5-oxide can also interfere with cellular metabolism and energy production, leading to cellular dysfunction and death.
Vorteile Und Einschränkungen Für Laborexperimente
B[e]P-4,5-oxide is a potent and specific mutagen that can induce DNA damage and trigger DNA repair mechanisms. It is a valuable tool for studying the mechanisms of carcinogenesis and for testing the mutagenic potential of various chemicals and compounds. However, the use of B[e]P-4,5-oxide is limited by its high reactivity and toxicity, which can make it difficult to handle and use in experiments.
Zukünftige Richtungen
Future research on B[e]P-4,5-oxide should focus on elucidating the mechanisms of its carcinogenic effects and identifying ways to prevent or mitigate its toxic effects. Studies should also focus on developing new methods for synthesizing and handling B[e]P-4,5-oxide, as well as identifying new applications for this potent mutagen in scientific research.
In conclusion, B[e]P-4,5-oxide is a highly reactive metabolite of 4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene(e)pyrene that has been extensively studied for its mutagenic and carcinogenic effects. Its use in scientific research has provided valuable insights into the mechanisms of carcinogenesis and the mutagenic potential of various chemicals and compounds. However, its high reactivity and toxicity limit its use in experiments, and future research should focus on developing new methods for handling and synthesizing B[e]P-4,5-oxide, as well as identifying new applications for this potent mutagen.
Synthesemethoden
B[e]P-4,5-oxide is synthesized by the oxidation of B[e]P with various oxidizing agents, such as m-chloroper4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyreneic acid, lead tetraacetate, and potassium permanganate. The reaction yields B[e]P-4,5-oxide as a mixture of two diastereomers, which can be separated by chromatography.
Wissenschaftliche Forschungsanwendungen
B[e]P-4,5-oxide has been widely used as a tool in scientific research to study the mechanisms of carcinogenesis. It is a potent mutagen that can induce DNA damage by forming adducts with DNA bases, leading to mutations and chromosomal aberrations. B[e]P-4,5-oxide has also been shown to activate various signaling pathways involved in cell proliferation, apoptosis, and inflammation, which are important processes in cancer development.
Eigenschaften
CAS-Nummer |
115664-49-8 |
|---|---|
Produktname |
4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene |
Molekularformel |
C20H11NO3 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
9-nitro-14-oxahexacyclo[10.7.2.02,7.08,21.013,15.016,20]henicosa-1(20),2,4,6,8,10,12(21),16,18-nonaene |
InChI |
InChI=1S/C20H11NO3/c22-21(23)15-9-8-14-18-16-11(6-3-7-13(16)19-20(14)24-19)10-4-1-2-5-12(10)17(15)18/h1-9,19-20H |
InChI-Schlüssel |
YXCUTAHELJGPFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5C(O5)C6=C4C2=C(C=C6)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5C(O5)C6=C4C2=C(C=C6)[N+](=O)[O-] |
Synonyme |
4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



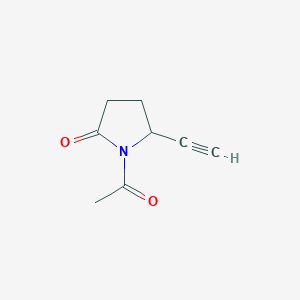
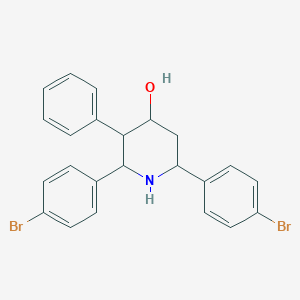
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)
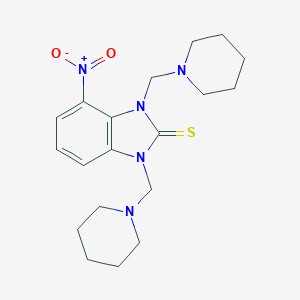
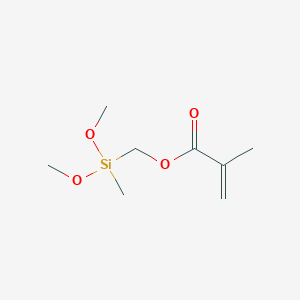
![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)
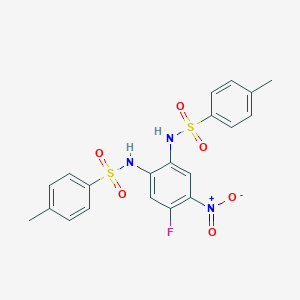

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)
